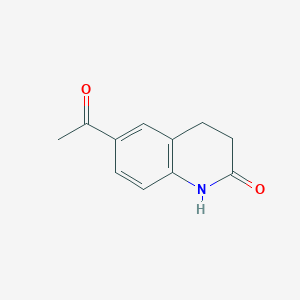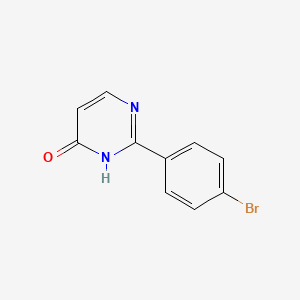
2-(4-Bromophenyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromophenyl)pyrimidin-4(3H)-one” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is represented by the formula C10H8BrN3 .Chemical Reactions Analysis
This compound is part of a class of molecules that have been synthesized as novel CDK2 targeting compounds . The chemical reactions involved in its synthesis are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is 250.09 . Other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Synthesis of Quinazolin-4(3H)-ones : This compound is used in the synthesis of quinazolin-4(3H)-ones, a process involving amidine arylation, useful in pharmaceutical applications (Li et al., 2013).
- Intermediate in Pyrimidine Synthesis : It serves as an important intermediate in synthesizing various pyrimidine compounds, which have broad applications in chemistry and pharmaceuticals (Hou et al., 2016).
- Regiospecific Bromination : The compound is utilized in methods for regiospecific bromination of pyrimidin-4-ones, contributing to the versatility of pyrimidine derivatives in chemical syntheses (Zanatta et al., 2008).
Pharmacological Potential
- Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents, displaying activity against various microorganisms (Farghaly & Hassaneen, 2013).
- Role in Cancer Research : It has been used in the synthesis of compounds with potential application in cancer research, such as inhibitors of phosphodiesterase 3, which may impact the growth of cancer cell lines (Abadi et al., 2013).
Material Science and Chemistry
- Hydrogen Bonding Studies : The compound has been studied for its hydrogen bonding properties, which is crucial in understanding its interactions in various chemical and biological systems (Traoré et al., 2017).
- Anti-HIV-1 Activity : Some derivatives of this compound exhibit anti-HIV-1 activity, providing insights into new therapeutic avenues for HIV treatment (Novikov et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPMLSACQYOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523080 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
CAS RN |
88627-12-7 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

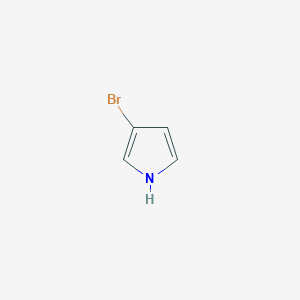



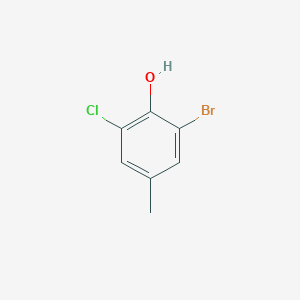
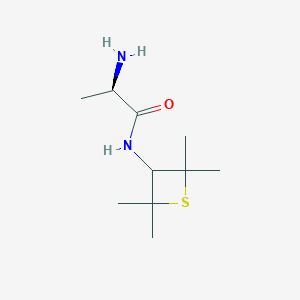
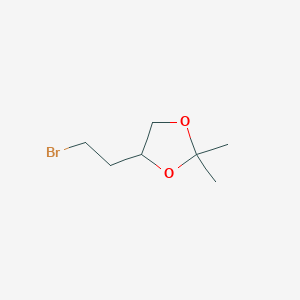
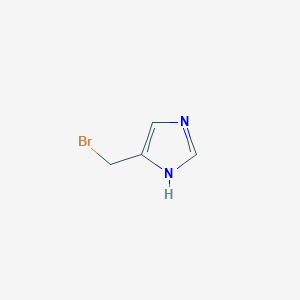
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)


